![molecular formula C17H18N2O3S B4628664 N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4628664.png)
N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide often involves palladium-catalyzed reactions. For instance, the reaction of N-(2-bromophenyl)- and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium yields 1-methylsulfonyl-indoles, showcasing a method to introduce sulfonyl and indole groups in one step (Sakamoto et al., 1988).
Molecular Structure Analysis
The molecular structure of compounds similar to N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide is characterized by the presence of sulfonyl and indole groups. These structures often exhibit specific conformational features, such as the orientation of the N-H bond and the planarity of the aromatic systems, which can influence their reactivity and interaction with other molecules. Studies on N-phenylmethanesulfonamide derivatives reveal insights into their molecular conformations and hydrogen bonding patterns (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
The chemical reactivity of N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide and related compounds can be influenced by the presence of sulfonyl and indole groups. These functionalities can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. For example, Sonogashira cross-coupling of N-(4-iodo-2-phenoxyphenyl)methanesulfonamide with alkynes can yield complex structures with extended π-conjugation and potential biological activity (Durgadas, Mukkanti, & Pal, 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystallographic studies on related sulfonamide compounds provide valuable information on their solid-state arrangement, intermolecular interactions, and potential for forming polymorphs or solvates, which are essential for understanding their stability and behavior in different environments (Gowda, Foro, & Fuess, 2007).
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Applications
One of the primary applications involves the synthesis of heterocyclic compounds, such as indoles, which are crucial in pharmaceutical chemistry. For instance, Sakamoto et al. (1988) detailed a one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, highlighting the efficiency of creating complex molecules with potential therapeutic applications Sakamoto et al., 1988.
Molecular Structure Analysis
Dey et al. (2015) conducted a structural study of nimesulide triazole derivatives, emphasizing the importance of substituents on supramolecular assembly. This research provides insights into the molecular interactions that influence drug design and development Dey et al., 2015.
Biochemical Applications
Enzyme Inhibition
Akbaba et al. (2014) explored the carbonic anhydrase inhibitory properties of novel sulfonamide derivatives, revealing potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness. This study underscores the role of chemical compounds in discovering new therapeutic agents Akbaba et al., 2014.
properties
IUPAC Name |
N-[2-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-11-13-7-3-6-10-16(13)19(12)17(20)14-8-4-5-9-15(14)18-23(2,21)22/h3-10,12,18H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKPVZRJNOUTCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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